molecular formula C19H18ClNO4S B2439573 2-Methylquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate CAS No. 2415465-18-6

2-Methylquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

Cat. No.: B2439573
CAS No.: 2415465-18-6
M. Wt: 391.87
InChI Key: WAUFRFHIAKGQIW-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is a chemical compound with the molecular formula C18H16ClNO4S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

2-Methylquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
  • 2-Methylquinolin-8-yl 4-chlorobenzene-1-sulfonate

Uniqueness

2-Methylquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific scientific research applications.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-3-11-24-18-12-15(9-10-16(18)20)26(22,23)25-17-6-4-5-14-8-7-13(2)21-19(14)17/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUFRFHIAKGQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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